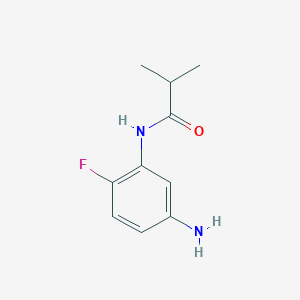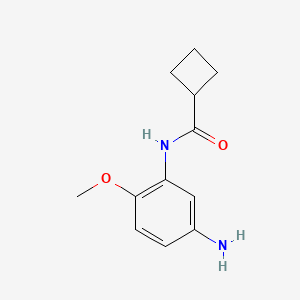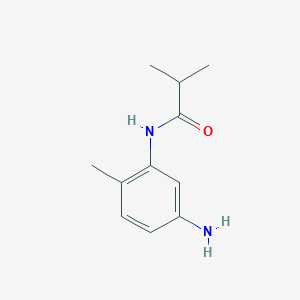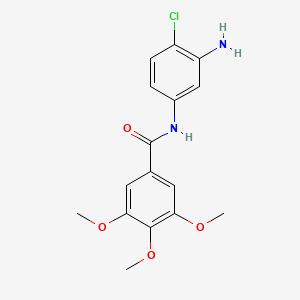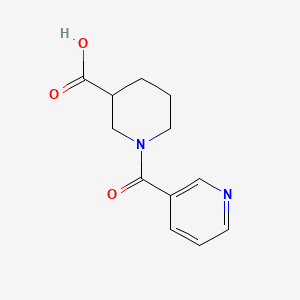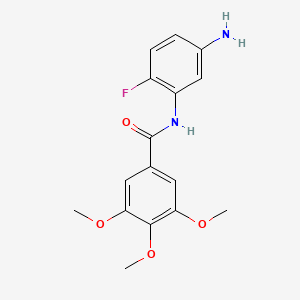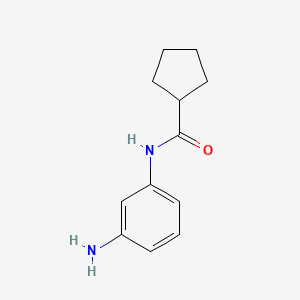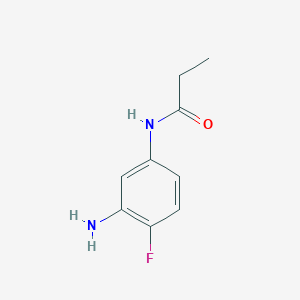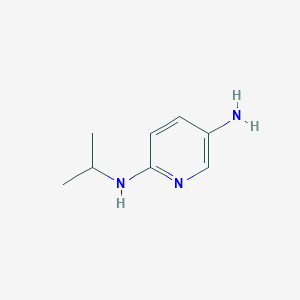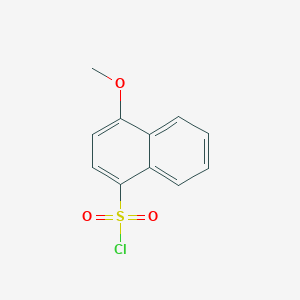![molecular formula C14H15NO4 B1319887 2-[(3,5-二甲基异恶唑-4-基)甲氧基]-3-甲基苯甲酸 CAS No. 926194-68-5](/img/structure/B1319887.png)
2-[(3,5-二甲基异恶唑-4-基)甲氧基]-3-甲基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is a chemical compound with the molecular formula C13H13NO4 It is characterized by the presence of an isoxazole ring, a benzoic acid moiety, and a methoxy group
科学研究应用
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid has several scientific research applications:
作用机制
Target of Action
The primary target of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is BRD4 , a member of the bromodomain and extra-terminal (BET) family . BRD4 plays a crucial role in regulating gene transcription, and its dysregulation is associated with various diseases, including cancer .
Mode of Action
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid interacts with BRD4 by mimicking acetyl-lysine, a post-translational modification that BRD4 recognizes . This interaction inhibits BRD4’s ability to bind to acetylated histones, disrupting its function and leading to changes in gene transcription .
Biochemical Pathways
By inhibiting BRD4, 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid affects various biochemical pathways. One key pathway is the regulation of c-MYC , a gene that controls cell proliferation and growth . Inhibition of BRD4 leads to downregulation of c-MYC, which can slow down or stop the growth of cancer cells .
Pharmacokinetics
Its molecular weight is 247.25 , which is within the range typically associated with good absorption and distribution in the body
Result of Action
The inhibition of BRD4 by 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid leads to changes at the molecular and cellular levels. At the molecular level, it results in the downregulation of genes like c-MYC . At the cellular level, these changes can lead to reduced cell proliferation and growth, particularly in cancer cells .
生化分析
Biochemical Properties
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including bromodomain-containing proteins such as BRD2 and BRD4 . These interactions are primarily mediated through the binding of the isoxazole moiety to the acetyl-lysine recognition sites on the bromodomains, thereby inhibiting their activity. This inhibition can lead to alterations in gene expression and cellular signaling pathways, highlighting the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways and gene expression. For instance, it can inhibit the activity of bromodomain-containing proteins, leading to changes in the transcriptional regulation of genes involved in cell proliferation and differentiation . Additionally, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. The isoxazole moiety of the compound binds to the acetyl-lysine recognition sites on bromodomain-containing proteins, inhibiting their activity . This inhibition disrupts the normal function of these proteins in reading histone acetylation marks, leading to changes in gene expression and cellular signaling. Additionally, the compound may also interact with other enzymes and proteins, further modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation, potentially affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At therapeutic doses, the compound can effectively modulate the activity of bromodomain-containing proteins and other enzymes, resulting in beneficial effects on disease models. At higher doses, it may induce toxic or adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of acetyltransferases and deacetylases, which play critical roles in the regulation of histone acetylation and gene expression . Additionally, it may affect other metabolic enzymes, leading to changes in metabolic flux and metabolite levels. These interactions highlight the compound’s potential to modulate key biochemical processes and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid within cells and tissues are crucial for its biochemical effects. The compound is believed to be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus, where it interacts with bromodomain-containing proteins and other biomolecules. The distribution of the compound within tissues may also be influenced by its binding affinity to plasma proteins and other cellular components.
Subcellular Localization
The subcellular localization of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is essential for its activity and function. The compound has been shown to localize to the nucleus, where it interacts with bromodomain-containing proteins and other nuclear enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The nuclear localization of the compound is critical for its ability to modulate gene expression and cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole ring structure but lacks the benzoic acid moiety.
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid: Similar structure but with different substitution patterns on the benzoic acid ring.
Uniqueness
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit BRD4 and its potential therapeutic applications set it apart from other similar compounds .
属性
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8-5-4-6-11(14(16)17)13(8)18-7-12-9(2)15-19-10(12)3/h4-6H,7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSHLNHPZQDFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OCC2=C(ON=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

